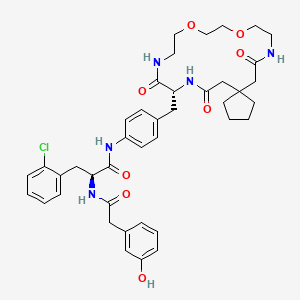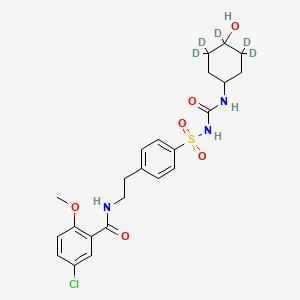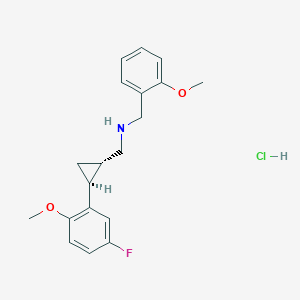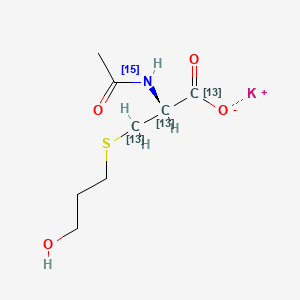
IL-17 modulator 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IL-17 modulator 9: is an orally active agent that modulates interleukin-17 (IL-17), a pro-inflammatory cytokine. This compound is known for its ability to significantly reduce levels of interleukin-6 (IL-6), interferon-gamma (IFN-γ), and edema, making it a valuable tool in inflammation research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of IL-17 modulator 9 involves the synthesis of difluorocyclohexyl derivatives. The synthetic route typically includes the following steps:
Formation of the core structure:
Functionalization: Various functional groups are introduced to the core structure to enhance its biological activity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and potency.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up to produce larger quantities of the compound.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and efficiency.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: : IL-17 modulator 9 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
IL-17 modulator 9 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of chemical reactions and mechanisms, particularly those involving cytokine modulation.
Biology: this compound is used to study the role of IL-17 in biological processes, including immune response and inflammation.
Medicine: The compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases such as psoriasis, asthma, and rheumatoid arthritis.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting IL-17 and related pathways
Mecanismo De Acción
IL-17 modulator 9 exerts its effects by modulating the activity of IL-17. The compound binds to IL-17 and alters its structural dynamics, reducing its affinity for its receptor. This results in the inhibition of IL-17-mediated signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IFN-γ. The compound’s ability to rigidify the protein and reduce receptor affinity is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
IL-17 modulator 9 is unique in its ability to modulate IL-17 activity through structural dynamics. Similar compounds include:
Difluorocyclohexyl derivatives: These compounds share a similar core structure and are also used as IL-17 modulators.
Imidazotriazine derivatives: These compounds are used as IL-17 modulators and have similar therapeutic applications.
This compound stands out due to its specific mechanism of action and its effectiveness in reducing pro-inflammatory cytokine levels .
Propiedades
Fórmula molecular |
C41H50ClN5O8 |
|---|---|
Peso molecular |
776.3 g/mol |
Nombre IUPAC |
(2S)-3-(2-chlorophenyl)-2-[[2-(3-hydroxyphenyl)acetyl]amino]-N-[4-[[(19R)-7,18,21-trioxo-11,14-dioxa-8,17,20-triazaspiro[4.17]docosan-19-yl]methyl]phenyl]propanamide |
InChI |
InChI=1S/C41H50ClN5O8/c42-33-9-2-1-7-30(33)25-35(46-36(49)24-29-6-5-8-32(48)22-29)40(53)45-31-12-10-28(11-13-31)23-34-39(52)44-17-19-55-21-20-54-18-16-43-37(50)26-41(14-3-4-15-41)27-38(51)47-34/h1-2,5-13,22,34-35,48H,3-4,14-21,23-27H2,(H,43,50)(H,44,52)(H,45,53)(H,46,49)(H,47,51)/t34-,35+/m1/s1 |
Clave InChI |
QKPWJYZAVFZQCZ-GPOMZPHUSA-N |
SMILES isomérico |
C1CCC2(C1)CC(=O)NCCOCCOCCNC(=O)[C@H](NC(=O)C2)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC(=CC=C5)O |
SMILES canónico |
C1CCC2(C1)CC(=O)NCCOCCOCCNC(=O)C(NC(=O)C2)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC(=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















